2-(2-Sulfanylidene-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Overview
Description
2-(2-Sulfanylidene-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-6,8-dioxabicyclo[321]octan-4-one is a complex organic compound that features a unique bicyclic structure
Preparation Methods
The synthesis of 2-(2-Sulfanylidene-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multiple steps. The synthetic route often starts with the preparation of the thienyl-substituted oxadiazole ring, followed by the formation of the bicyclic structure. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.
Scientific Research Applications
2-(2-Sulfanylidene-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2-Sulfanylidene-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one stands out due to its unique bicyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
- 2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-3,4-dihydro-1(2H)-naphthalenone
- 2-(5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-bromophenyl)ethanone .
These compounds share the oxadiazole ring but differ in their substituents and overall structure, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
2-(2-sulfanylidene-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S2/c15-7-4-6(8-5-16-11(7)17-8)14-12(19)18-10(13-14)9-2-1-3-20-9/h1-3,6,8,11H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSIJRZSYJTFCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1=O)O2)N3C(=S)OC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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